2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione
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Overview
Description
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a compound belonging to the class of chalcones, which are flavonoid-type phenolic phytochemicals. Chalcones are known for their diverse biological activities and are often referred to as ‘open-chain flavonoids’.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is a base- or acid-catalyzed condensation between an aromatic aldehyde and an aromatic ketone. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of the NF-κB/MAPK signaling pathway, which plays a crucial role in inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Chalcones: These are structurally similar compounds with a wide range of biological activities.
Aurones: These compounds are derived from 2-benzylidene-1-benzofuran-3(2H)-one and share similar structural features.
Flavonoids: These are a large group of naturally occurring compounds with diverse biological activities
Uniqueness
2-Benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
CAS No. |
112037-80-6 |
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Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-benzylidene-1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C22H16O3/c23-20-14-8-7-13-18(20)22(25)19(15-16-9-3-1-4-10-16)21(24)17-11-5-2-6-12-17/h1-15,23H |
InChI Key |
WCWPQJKNCVTHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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